molecular formula C20H24N2O4 B13367656 Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate

Cat. No.: B13367656
M. Wt: 356.4 g/mol
InChI Key: FYEMDKCACREOCH-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a high-purity chemical reagent designed for pharmaceutical research and development. This compound belongs to a class of formamide-substituted adamantane derivatives investigated for their potential therapeutic applications. Structurally related compounds have been described in patent literature for the treatment and management of respiratory system diseases, including asthma, chronic obstructive pulmonary disease (COPD), and allergic bronchitis . The adamantyl group is a notable structural feature often incorporated to modulate the biological activity and metabolic stability of drug candidates. As a key intermediate, this benzoate ester is valuable for exploring novel pathogenesis mechanisms and synthesizing potential pharmacologically active molecules . It is presented as a solid and must be handled by qualified researchers in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 3-[(2-formamidoadamantane-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H24N2O4/c1-26-18(24)14-3-2-4-17(10-14)22-19(25)20(21-11-23)15-6-12-5-13(8-15)9-16(20)7-12/h2-4,10-13,15-16H,5-9H2,1H3,(H,21,23)(H,22,25)

InChI Key

FYEMDKCACREOCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, which is then coupled with a benzoate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism by which Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Adamantane vs. Pyrimidine: The target compound replaces the pyrimidinyl-sulfonylurea motif found in herbicides like bensulfuron-methyl with an adamantyl-carboxamide group.

Functional Group Variation : Sulfonylurea groups in the evidence compounds are critical for herbicidal activity (e.g., acetolactate synthase inhibition) . The target compound lacks this group, suggesting a divergent mechanism of action.

Electron-Withdrawing Groups: Compounds like primisulfuron-methyl incorporate difluoromethoxy groups, which enhance lipophilicity and metabolic stability . The target’s formylamino group may instead influence solubility or hydrogen-bonding interactions.

Physicochemical and Application Differences

  • Solubility : Sulfonylurea herbicides (e.g., bensulfuron-methyl) exhibit moderate water solubility due to polar sulfonyl and urea groups . The adamantane moiety in the target compound likely reduces solubility, favoring lipid membranes or hydrophobic binding pockets.
  • Stability : Fluorinated groups in primisulfuron-methyl resist enzymatic degradation , whereas the adamantane’s stability arises from its inert hydrocarbon structure.

Biological Activity

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate, also known by its CAS number 954238-56-3, is a compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O6C_{22}H_{26}N_{2}O_{6} with a molecular weight of 414.5 g/mol. The compound features an adamantane core, which enhances its lipophilicity and ability to cross biological membranes, including the blood-brain barrier .

Chemical Structure

PropertyValue
CAS Number954238-56-3
Molecular FormulaC₁₈H₂₆N₂O₆
Molecular Weight414.5 g/mol

This compound exhibits various biological activities attributed to its interaction with specific receptors and enzymes:

  • Metabotropic Glutamate Receptors (mGluRs) : The compound acts as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), influencing glutamate neurotransmission in the central nervous system, which is crucial for treating neurological disorders .
  • Anticancer Activity : Studies have suggested that derivatives of adamantane compounds can exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The specific mechanisms remain under investigation but may involve the inhibition of tumor growth and metastasis .

Pharmacological Studies

Research has highlighted several pharmacological effects of this compound:

  • Neuroprotective Effects : Due to its ability to penetrate the blood-brain barrier, it may provide neuroprotection in models of neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is needed to confirm these effects.
  • Toxicity Profiles : Understanding the toxicity profile is critical for therapeutic applications. Current studies focus on determining safe dosage levels and potential side effects in vivo.

Case Study 1: Neuroprotective Potential

A study investigating the neuroprotective effects of adamantane derivatives found that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to the modulation of glutamate signaling pathways, suggesting therapeutic potential for conditions like Alzheimer's disease.

Case Study 2: Anticancer Activity

Another research project evaluated the anticancer properties of adamantane-based compounds, including this compound). Results demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Q & A

Q. Optimization Strategies :

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Temperature Control : Maintain low temperatures (0–5°C) during carbamoyl chloride formation to minimize decomposition .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product with >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of adamantyl protons (δ 1.5–2.2 ppm), formylamino NH (δ 8.5–9.5 ppm), and ester carbonyl (δ 165–170 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and validate connectivity between the adamantyl and benzoate moieties .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water) optimizes separation of byproducts .
  • Mass Spectrometry (HRMS) :
    • ESI-HRMS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of COOCH₃ or adamantyl groups) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Conflicts in data (e.g., unexpected NOE correlations or MS fragments) require:

Computational Validation :

  • DFT Calculations : Simulate NMR chemical shifts and compare with experimental data to verify proposed conformers .
  • Molecular Dynamics (MD) : Model rotational barriers of the adamantyl group to explain peak splitting in NMR .

Complementary Techniques :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., adamantyl substitution pattern) using single-crystal diffraction .
  • IR Spectroscopy : Confirm hydrogen bonding (N-H stretching at ~3300 cm⁻¹) to validate formylamino group participation .

Advanced: What role does the adamantyl group play in modulating biological activity, and how can this be experimentally validated?

Methodological Answer:
The adamantyl group enhances:

  • Lipophilicity : Increases membrane permeability, measured via logP assays (e.g., shake-flask method) .
  • Target Binding : Acts as a rigid scaffold for hydrophobic pockets in enzymes (e.g., kinase inhibitors).

Q. Validation Strategies :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs without the adamantyl group and compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .

Advanced: What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Methodological Answer:
Scale-up Challenges :

  • Exothermic Reactions : Use jacketed reactors with temperature feedback control during carbamoyl chloride formation .
  • Solvent Recovery : Implement continuous distillation for dichloromethane or THF recycling .

Q. Process Optimization :

  • Flow Chemistry : Transition from batch to continuous flow for coupling steps, reducing reaction time and improving reproducibility .
  • In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

Advanced: How can researchers design stability studies to assess degradation pathways under varying storage conditions?

Methodological Answer:

Forced Degradation Studies :

  • Thermal Stress : Heat samples at 40–60°C for 14 days; analyze via HPLC for ester hydrolysis or adamantyl oxidation .
  • Photolytic Stress : Expose to UV light (ICH Q1B guidelines) to detect radical-mediated decomposition .

Analytical Workflows :

  • LC-MS/MS : Identify degradation products (e.g., free benzoic acid or formamide derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage (25°C/60% RH) .

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